molecular formula C16H12N2 B189498 4,6-Diphenylpyrimidine CAS No. 3977-48-8

4,6-Diphenylpyrimidine

Cat. No.: B189498
CAS No.: 3977-48-8
M. Wt: 232.28 g/mol
InChI Key: BWRMZQGIDWILAU-UHFFFAOYSA-N
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Description

4,6-Diphenylpyrimidine is a heterocyclic aromatic organic compound characterized by a pyrimidine ring substituted with phenyl groups at the 4 and 6 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpyrimidine typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization with urea or guanidine. One efficient method is the Biginelli-like reaction, which involves the reaction of aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction time, and environmental friendliness.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4,6-diphenylpyrimidine exhibit promising anticancer properties. A study focused on synthesizing this compound substituted benzamide derivatives showed that these compounds act as histone deacetylase (HDAC) inhibitors. The results indicated that certain derivatives demonstrated high selectivity towards HDAC-10, which is critical in cancer treatment. Compound 6b from this study inhibited cervical cancer and neuroblastoma cells effectively, suggesting potential as anticancer agents comparable to standard drugs like Vorinostat .

Neuroprotective Effects
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound derivatives have been identified as dual inhibitors of monoamine oxidase and acetylcholinesterase, enzymes implicated in Alzheimer's pathology. These compounds were found to be non-toxic to human neuroblastoma cells and showed stability in molecular dynamics simulations, indicating their potential as therapeutic leads .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives was evaluated against various bacterial strains. In a study assessing the antibacterial activity of synthesized compounds, several derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, compound 6d demonstrated notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents .

CompoundZone of Inhibition (mm)Gram-PositiveGram-Negative
6a15YesYes
6b20YesNo
6c16YesYes
6d26YesYes
Chloramphenicol (Control)31YesYes

Biological Research

Modulation of Utrophin for Duchenne Muscular Dystrophy
Recent studies have explored the role of this compound derivatives as utrophin modulators for treating Duchenne muscular dystrophy (DMD). These compounds were designed to enhance utrophin expression in muscle tissues, potentially offering a therapeutic strategy that bypasses the need for dystrophin replacement. The findings suggest that these compounds could lead to improved muscle function in DMD patients .

Material Science

Organic Semiconductors
In material science, this compound is being investigated for its properties in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in advanced materials development. The compound serves as a building block for synthesizing more complex organic molecules used in electronic devices.

Comparison with Similar Compounds

4,6-Diphenylpyrimidine can be compared with other pyrimidine derivatives such as:

Uniqueness: this compound is unique due to its dual role in medicinal chemistry as both an anticancer agent and a potential treatment for neurodegenerative diseases. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Biological Activity

4,6-Diphenylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its biological activity.

1. Overview of this compound

This compound is a pyrimidine derivative characterized by two phenyl groups attached to the 4 and 6 positions of the pyrimidine ring. This structural arrangement contributes to its ability to interact with various biological targets, making it a candidate for drug development.

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.

  • Case Study: HDAC Inhibition
    • A study synthesized several this compound substituted benzamide derivatives and evaluated their HDAC inhibitory activity. The compound with the highest binding affinity showed significant inhibition against cervical cancer cells and neuroblastoma cells .

Table 1: Binding Energies of Selected Compounds with HDAC Enzymes

CompoundHDAC TargetBinding Energy (kcal/mol)
Compound 6bHDAC-10-9.30
Vorinostat (Standard)HDAC-2-8.50

2.2 Antimicrobial Activity

This compound derivatives also exhibit antimicrobial properties against various bacterial and fungal strains.

  • Case Study: Antimicrobial Screening
    • A study evaluated the antimicrobial activity of synthesized derivatives using the cup-plate method. The results indicated moderate to high inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans .

Table 2: Zone of Inhibition for Antimicrobial Activity

CompoundE. coliS. aureusC. albicans
Compound 39.00 ± 0.13 mm12.00 ± 0.55 mm11.50 ± 0.35 mm
Ciprofloxacin (Standard)24.50 ± 0.30 mm26.00 ± 0.27 mm32.00 ± 0.40 mm

The biological activities of this compound derivatives can be attributed to their ability to inhibit specific enzymes involved in critical cellular processes:

  • HDAC Inhibition : By inhibiting HDAC enzymes, these compounds alter gene expression patterns that promote apoptosis and inhibit tumor growth.
  • Antimicrobial Mechanism : The exact mechanism is still under investigation; however, it is believed that these compounds disrupt microbial cell wall synthesis or function.

4. In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinities of various derivatives to their targets:

  • A derivative showed promising results with binding energies ranging from -16.72 to -11.63 kcal/mol when docked with Aurora kinase A (AURKA), suggesting potential as an anticancer agent .

5. Conclusion and Future Directions

The biological activity of this compound highlights its potential as a versatile therapeutic agent in oncology and infectious diseases. Ongoing research aims to refine these compounds for improved efficacy and selectivity.

Future studies should focus on:

  • Further elucidating the mechanisms of action through advanced biochemical assays.
  • Conducting clinical trials to evaluate the safety and efficacy of these compounds in human subjects.
  • Exploring the structure-activity relationship (SAR) to optimize lead compounds for drug development.

The promising results from both in vitro and in silico studies position this compound derivatives as significant candidates in the pharmaceutical landscape for treating cancer and microbial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-diphenylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves the condensation of substituted benzaldehydes with amidine derivatives under basic conditions. For example, substituted chalcones can react with guanidine nitrate in ethanol under reflux to yield this compound derivatives . Optimization of reaction time (typically 8–12 hours) and temperature (80–100°C) is critical to achieving yields >70%. Purity can be enhanced via recrystallization using ethanol or dichloromethane-hexane mixtures.

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and substitution patterns. X-ray crystallography is recommended for resolving solid-state configurations, particularly in coordination complexes (e.g., dinuclear platinum(II) systems) . Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the molecular formula C₁₆H₁₂N₂ (m/z 232.1).

Q. What are the solubility challenges of this compound in biological assays, and how can they be mitigated?

  • Methodological Answer : The compound exhibits limited solubility in aqueous media (e.g., PBS buffer). Co-solvent systems like DMSO (≤1% v/v) or sodium hydroxide (0.1 M NaOH) are often used to enhance solubility for in vitro studies . Dynamic light scattering (DLS) can monitor aggregation in biological buffers.

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what photophysical properties arise in metal complexes?

  • Methodological Answer : The pyrimidine nitrogen atoms and pendant phenyl groups enable chelation with transition metals (e.g., Pt(II), Ir(III)). Dinuclear platinum(II) complexes incorporating this compound exhibit intense luminescence in the solid state (λₑₘ ≈ 550–650 nm) due to metal-metal-to-ligand charge transfer (MMLCT) transitions . Lifetime measurements (microsecond range) and quantum yield calculations (Φ ≈ 0.2–0.4) are critical for OLED applications.

Q. What contradictions exist between the aromaticity of this compound and its electronic conductance in molecular junctions?

  • Methodological Answer : Despite its aromatic character, single-molecule conductance studies reveal lower conductance compared to non-aromatic β-ketoenolate coordination compounds. This discrepancy may arise from reduced π-conjugation due to steric hindrance from phenyl substituents. Experimental validation via scanning tunneling microscopy (STM) break-junction techniques and DFT calculations (e.g., HOMO-LUMO gap analysis) is recommended .

Q. How can this compound derivatives be optimized for kinase inhibition (e.g., FAK, BTK) while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of sulfonamide or morpholine substituents at the pyrimidine C2 position. For FAK inhibition, IC₅₀ values <10 nM are achievable with 2,4-diarylaminopyrimidine derivatives. Selectivity profiling using kinase panels (e.g., Eurofins KinaseProfiler) and molecular docking (e.g., AutoDock Vina) against ATP-binding pockets (e.g., FAK PDB: 2JKK) are essential .

Q. What role does this compound play in the design of near-infrared (NIR) emissive materials for OLEDs?

  • Methodological Answer : When integrated into dinuclear Pt(II) complexes with pyrenyl-dipyridine ligands, this compound facilitates dual phosphorescence emission (λₑₘ ≈ 700–800 nm). Device optimization involves doping the complex into a poly(N-vinylcarbazole) (PVK) matrix, achieving external quantum efficiencies (EQE) >15% in solution-processed OLEDs .

Q. How can researchers address conflicting data on the neuroprotective efficacy of this compound derivatives?

  • Methodological Answer : Discrepancies in in vivo vs. in vitro neuroprotection studies (e.g., Na+/H+ exchanger inhibition) may arise from blood-brain barrier permeability. Strategies include structural modifications (e.g., halogenation to enhance lipophilicity) and pharmacokinetic profiling (e.g., LogP determination via shake-flask method). Rodent models of intraocular pressure modulation provide mechanistic insights .

Q. Data Contradiction Analysis

Q. Why do computational predictions of aromatic stability in this compound conflict with experimental reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations often overestimate aromatic stabilization energy due to neglecting steric effects. Experimental validation via Suzuki-Miyaura coupling reactions shows reduced reactivity at the C4 and C6 positions compared to unsubstituted pyrimidine. Control experiments with deuterated analogs and Hammett substituent constants (σ values) are recommended .

Properties

IUPAC Name

4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRMZQGIDWILAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355817
Record name 4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3977-48-8
Record name 4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 5.02 g of 4,6-dichloropyrimidine, 8.29 g of phenylboronic acid, 7.19 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. Here, in the flask were further put 2.08 g of phenylboronic acid, 1.79 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixed solution was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained extract was washed with water and dried with magnesium sulfate. After the drying, the solution was filtrated. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane as a developing solvent. As a result, a pyrimidine derivative Hdppm (yellow white powder, yield of 38%) was obtained. Note that for the microwave irradiation, a microwave synthesis system (Discovery, produced by CEM Corporation) was used. A synthesis scheme (B-1) of Step 1 is shown below.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
8.29 g
Type
reactant
Reaction Step Five
Quantity
7.19 g
Type
reactant
Reaction Step Six
Quantity
2.08 g
Type
reactant
Reaction Step Seven
Quantity
1.79 g
Type
reactant
Reaction Step Eight
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.29 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
5 mL
Type
solvent
Reaction Step Twelve
Yield
38%

Retrosynthesis Analysis

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